N-(3-Chloro-4-methylphenyl)-2-((2,3,4,5,6-pentamethylbenzyl)thio)acetamide

Description

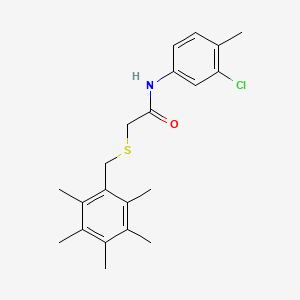

N-(3-Chloro-4-methylphenyl)-2-((2,3,4,5,6-pentamethylbenzyl)thio)acetamide is a sulfur-containing acetamide derivative with a complex aromatic substitution pattern. Its structure features a 3-chloro-4-methylphenyl group attached to the acetamide nitrogen and a 2,3,4,5,6-pentamethylbenzylthio moiety at the sulfur atom.

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNOS/c1-12-7-8-18(9-20(12)22)23-21(24)11-25-10-19-16(5)14(3)13(2)15(4)17(19)6/h7-9H,10-11H2,1-6H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRWVEPURPEZJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSCC2=C(C(=C(C(=C2C)C)C)C)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132022 | |

| Record name | N-(3-Chloro-4-methylphenyl)-2-[[(2,3,4,5,6-pentamethylphenyl)methyl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-07-9 | |

| Record name | N-(3-Chloro-4-methylphenyl)-2-[[(2,3,4,5,6-pentamethylphenyl)methyl]thio]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chloro-4-methylphenyl)-2-[[(2,3,4,5,6-pentamethylphenyl)methyl]thio]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLORO-4-METHYLPHENYL)-2-((2,3,4,5,6-PENTAMETHYLBENZYL)THIO)ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N-(3-Chloro-4-methylphenyl)-2-((2,3,4,5,6-pentamethylbenzyl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₃H₁₈ClNO

- Molecular Weight : 239.74 g/mol

- CAS Registry Number : 477334-07-9

The biological activity of this compound can be attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on pathways involved in apoptosis and cell signaling.

- Apoptosis Induction : Similar compounds have been shown to induce intrinsic apoptosis in various cancer cell lines by modulating the AKT/BIM signaling pathway. This suggests a potential mechanism for this compound in promoting cancer cell death .

- Reactive Oxygen Species (ROS) Generation : The compound may facilitate the generation of ROS within cells, which is known to trigger apoptotic pathways. This effect has been observed in related benzofuroxan derivatives .

In Vitro Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance:

- Cell Lines Tested : B16F10 melanoma cells and other human tumor cell lines.

- Methods Used : Cell viability assays (MTT), flow cytometry for apoptosis detection, and Western blotting for protein expression analysis.

In Vivo Studies

In vivo studies utilizing murine models have indicated that this compound may exhibit anti-tumor effects:

- Model Used : C57Bl/6 mice with syngeneic melanoma.

- Findings : Significant reduction in tumor size and weight was observed in treated groups compared to controls.

Data Table of Biological Activity

Case Studies

- Melanoma Treatment : A study focusing on the effects of similar compounds revealed that they effectively induced apoptosis in melanoma cells through ROS-mediated pathways. The findings suggest that this compound could have comparable effects .

- Comparative Analysis : Research comparing various benzofuroxan derivatives indicated that those with similar structural motifs exhibited enhanced cytotoxicity against cancer cells. This highlights the potential efficacy of this compound in oncological applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thioacetamide derivatives share a common backbone but differ in substituents, which critically influence their reactivity, solubility, and biological activity. Below is a detailed comparison with structurally related compounds from recent literature:

Substituent Effects on Aromatic Rings

- N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (): This compound replaces the pentamethylbenzyl group with a cyano-distyrylpyridinyl moiety. The presence of electron-withdrawing cyano groups and extended π-conjugation in the pyridine ring enhances its UV absorption properties, making it suitable for optoelectronic applications.

- N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (Compound 26, ): The bromophenyl substituent and triazinoindole system introduce significant hydrophobicity and planar rigidity. This contrasts with the target compound’s chloro-methylphenyl group, which offers a balance between lipophilicity and steric bulk. The triazinoindole moiety may also confer enhanced binding affinity to biological targets like kinases .

Comparative Data Table

Research Implications and Gaps

While the target compound’s steric and electronic profiles suggest advantages in thermal stability and target selectivity, direct biological data (e.g., IC₅₀ values) are absent in the provided evidence. Future studies should prioritize:

Activity Screening: Compare efficacy against kinases or microbial targets with triazinoindole analogs .

Solubility Optimization : Explore co-crystallization or prodrug strategies to mitigate low aqueous solubility .

Polymer Applications: Investigate its utility as a monomer for high-temperature-resistant polyimides, building on methods for 3-chloro-N-phenyl-phthalimide derivatives .

Q & A

Basic: What are the critical parameters for synthesizing this compound with high purity?

Answer:

The synthesis requires precise control of:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions like premature hydrolysis of the thioether bond .

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to stabilize intermediates and enhance reaction efficiency .

- Reaction time : Monitored via thin-layer chromatography (TLC) to terminate reactions at >90% conversion .

- pH control : Neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed decomposition of the acetamide group .

Basic: Which analytical techniques confirm the structural integrity of this compound?

Answer:

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., chloro and methyl groups) and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns and UV detection at 254 nm .

Basic: How should researchers assess the compound’s stability under experimental conditions?

Answer:

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over 1–4 weeks, analyzing degradation via HPLC .

- pH stability : Test solubility and degradation in buffers (pH 2–10) to identify optimal storage conditions (e.g., pH 6–7 in inert atmospheres) .

Advanced: How to design experiments to study its interaction with biological targets?

Answer:

- Target selection : Prioritize enzymes/receptors with known affinity for chloroacetamide derivatives (e.g., kinases, cytochrome P450) using cheminformatics tools like PubChem BioAssay .

- In vitro assays :

- Enzyme inhibition assays (IC₅₀ determination) with fluorogenic substrates .

- Cellular uptake studies using fluorescence labeling (e.g., FITC conjugates) .

- Control experiments : Include structurally similar analogs (e.g., N-(3-chlorophenyl) derivatives) to isolate the impact of the pentamethylbenzylthio group .

Advanced: How can molecular docking elucidate interactions with therapeutic targets?

Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations, focusing on:

- Binding affinity (ΔG) of the chloro-methylphenyl moiety to hydrophobic pockets .

- Hydrogen bonding between the acetamide carbonyl and catalytic residues (e.g., Ser/Thr in kinases) .

- Validation : Compare docking poses with X-ray crystallography data (if available) or mutagenesis studies .

Advanced: How to resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

- Re-evaluate force fields : Adjust parameters for sulfur-containing groups (thioether) in docking software to better model van der Waals interactions .

- Experimental validation :

- Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Advanced: What strategies enable comparative studies with structural analogs?

Answer:

-

Structure-Activity Relationship (SAR) : Synthesize analogs with variations in:

Modification Example Impact Chloro → Fluoro substitution N-(3-Fluoro-4-methylphenyl) analog Alters electron-withdrawing effects on receptor binding Thioether → Sulfone oxidation 2-((Pentamethylbenzyl)sulfonyl)acetamide Increases polarity and solubility -

Biological profiling : Test analogs in parallel assays (e.g., cytotoxicity, enzymatic inhibition) to identify key pharmacophores .

Advanced: How does X-ray crystallography contribute to structural confirmation?

Answer:

- Crystal growth : Use slow evaporation of ethanolic solutions to obtain single crystals .

- Data collection : Analyze diffraction patterns (e.g., Cu-Kα radiation) to determine bond lengths/angles and verify the thioacetamide conformation .

- Validation : Compare experimental data with computational models (e.g., Density Functional Theory) to assess torsional strain in the pentamethylbenzyl group .

Advanced: What purification challenges arise, and how can they be mitigated?

Answer:

- Challenges : Co-elution of byproducts (e.g., dechlorinated intermediates) due to similar polarity .

- Solutions :

- Gradient elution in flash chromatography (hexane → ethyl acetate) .

- Preparative HPLC with phenyl-hexyl stationary phases for better resolution of aromatic byproducts .

Advanced: How to study the reactivity of functional groups for derivatization?

Answer:

- Thioether oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfones, monitored by TLC .

- Acetamide hydrolysis : React with concentrated HCl (reflux, 6–8 hrs) to generate carboxylic acids, followed by MS/NMR characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.